![molecular formula C11H14ClNO3 B2796844 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride CAS No. 2094163-63-8](/img/structure/B2796844.png)
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
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Overview
Description
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2094163-63-8 . It has a molecular weight of 243.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride . The InChI code is 1S/C11H13NO3.ClH/c1-15-10-3-2-8 (11 (13)14)7-4-5-12-6-9 (7)10;/h2-3,12H,4-6H2,1H3, (H,13,14);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.69 . The InChI code is 1S/C11H13NO3.ClH/c1-15-10-3-2-8 (11 (13)14)7-4-5-12-6-9 (7)10;/h2-3,12H,4-6H2,1H3, (H,13,14);1H .Scientific Research Applications
Synthesis and Derivative Applications
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is used as a starting material or intermediate in various chemical syntheses. For instance, a study by Forró et al. (2016) highlights its application in synthesizing enantiomeric compounds, particularly useful for creating modulators of nuclear receptors, including liver X receptor analogues (Forró, Megyesi, Paál, & Fülöp, 2016). Additionally, Ma et al. (2007) explored the synthesis of novel brominated tetrahydroisoquinolines from red algae, where similar compounds are used as precursors (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Catalysis and Pharmaceutical Applications
Nery et al. (2003) described a method to convert carboxylic acids to carboxamides, employing similar tetrahydroisoquinoline structures, indicating its potential in catalysis (Nery, Ribeiro, Lopes, & Lopes, 2003). Zhang et al. (2010) researched the modification of tetrahydroisoquinoline-3-carboxylic acids, resulting in compounds with anti-thrombotic activity, demonstrating its significance in drug development (Zhang, Wang, Cheng, Zhao, Zheng, Chang, Wu, & Peng, 2010).
Natural Product Chemistry and Bioactive Molecule Development
Ogiyama et al. (2015) identified a novel small-molecule N-type calcium channel blocker derived from tetrahydroisoquinoline, showcasing its role in developing treatments for neuropathic pain (Ogiyama, Yonezawa, Inoue, Katayama, Watanabe, Yoshimura, Gotoh, Kiso, Koakutsu, Kakimoto, & Shishikura, 2015). Yokoya et al. (2023) utilized a similar compound in photoredox transformations to produce biologically active marine natural products, highlighting its application in natural product synthesis (Yokoya, Yamazaki-Nakai, Nakai, Sirimangkalakitti, Chamni, Suwanborirux, & Saito, 2023).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, depending on the specific compound and target . For instance, some studies suggest that substitutions at certain positions on the THIQ scaffold may offer better binding affinity .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10;/h2-3,12H,4-6H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPQWJALBNLRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride |
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